molecular formula C7H12O3 B167393 4-(2-Hydroxypropoxy)but-2-yn-1-ol CAS No. 1606-79-7

4-(2-Hydroxypropoxy)but-2-yn-1-ol

Cat. No. B167393
CAS RN: 1606-79-7
M. Wt: 144.17 g/mol
InChI Key: GFDLMAQAFYECMB-UHFFFAOYSA-N
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Description

“4-(2-Hydroxypropoxy)but-2-yn-1-ol” is a chemical compound with the molecular formula C7H12O3 . It is also known by other names such as “5-Oxa-2-octyne-1,7-diol”, “2-Butyn-1-ol, 4- (2-hydroxypropoxy)-”, and has the CAS number 1606-79-7 . This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The molecular structure of “4-(2-Hydroxypropoxy)but-2-yn-1-ol” includes 10 heavy atoms . The compound has a complexity of 130 and a topological polar surface area of 49.7 Ų . The compound exhibits a preferred crystal orientation on the (111) plane .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Hydroxypropoxy)but-2-yn-1-ol” are not available, the compound has been used in studies for coating silicones on metal surfaces . It’s also used as an additive in nickel sulfamate solutions consisting of 5 μm diamond particles .


Physical And Chemical Properties Analysis

“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has a molecular weight of 144.17 g/mol . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . The compound has an exact mass and monoisotopic mass of 144.078644241 g/mol .

Scientific Research Applications

Catalytic Synthesis Applications

4-(2-Hydroxypropoxy)but-2-yn-1-ol and similar compounds play a significant role in catalytic synthesis. For instance, Gabriele et al. (2000) demonstrated the use of 4-yn-1-ols in palladium-catalyzed synthesis for producing tetrahydrofurans, highlighting the chemical's utility in complex organic syntheses (Gabriele et al., 2000). Similarly, Reddy et al. (2012) used 4-bromo-3-yn-1-ols, a closely related compound, for synthesizing γ-butyrolactones, underscoring the versatility of these compounds in producing various organic structures (Reddy, Kumar, & Thirupathi, 2012).

Molecular Assembly Studies

In molecular assembly studies, 4-(2-Hydroxypropoxy)but-2-yn-1-ol and its derivatives are crucial. Braga et al. (1997) explored the supramolecular assembly of alkynediol transition metal complexes, including 4-(2-Hydroxypropoxy)but-2-yn-1-ol derivatives, to understand intermolecular interactions and hydrogen-bonding patterns (Braga et al., 1997).

Catalytic Coupling Reactions

The compound is also instrumental in catalytic coupling reactions. Feuerstein et al. (2004) utilized alkynols including but-1-yn-4-ol, a similar compound, in coupling reactions of aryl bromides, demonstrating the compound's effectiveness in complex catalytic processes (Feuerstein, Doucet, & Santelli, 2004).

Synthesis of Chiral Allenylzinc and Indium Reagents

In the synthesis of chiral reagents, Marshall et al. (2006) showed that derivatives of 4-(2-Hydroxypropoxy)but-2-yn-1-ol can be used as precursors for chiral allenylzinc and indium reagents, highlighting its role in asymmetric synthesis (Marshall, Eidam, & Eidam, 2006).

Hydrocarbonylation Studies

In hydrocarbonylation research, Simpson et al. (1996) utilized similar alkynols for studying the hydrocarbonylation of prop-2-ene-1-ol, demonstrating the application of these compounds in understanding complex chemical reactions (Simpson et al., 1996).

Force Field Development for Alcohols and Polyalcohols

Ferrando et al. (2009) developed a force field for alcohol and polyalcohol molecules, where compounds like 4-(2-Hydroxypropoxy)but-2-yn-1-ol are significant for computational simulations in chemistry (Ferrando, Lachet, Teuler, & Boutin, 2009).

Catalytic Reactivity Enhancement Studies

Petitjean et al. (2014) researched how surface hydroxyls enhance MgO reactivity in basic catalysis using similar alkynol compounds, indicating the role of these compounds in surface chemistry and catalysis (Petitjean et al., 2014).

Future Directions

“4-(2-Hydroxypropoxy)but-2-yn-1-ol” has been used to enhance the performance of electrodeposited Ni-diamond coating and create Ni-based diamond dicing blades . By optimizing the concentration of this compound, researchers observed an increase in the co-deposited diamond particle while simultaneously reducing roughness and nickel grain size . This suggests potential future directions in the field of material science and engineering .

properties

IUPAC Name

4-(2-hydroxypropoxy)but-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(9)6-10-5-3-2-4-8/h7-9H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLMAQAFYECMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862710
Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4-(2-Hydroxypropoxy)but-2-yn-1-ol

CAS RN

1606-79-7
Record name 4-(2-Hydroxypropoxy)-2-butyn-1-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
Source EPA Chemicals under the TSCA
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Record name 2-Butyn-1-ol, 4-(2-hydroxypropoxy)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxa-2-octyne-1,7-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Hong, S Wang, R Zhou, D Wang, N Kang… - Diamond and Related …, 2023 - Elsevier
This study focuses on the preparation of thin dicing blades with commendable mechanical properties, in response to the prevailing trend towards reducing dicing spaces between chips. …
Number of citations: 0 www.sciencedirect.com

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